![molecular formula C9H8N2O4 B12860806 2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)
2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid
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Overview
Description
2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of an amino group at the 2-position of the benzoxazole ring and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid typically involves the cyclization of 2-hydroxyphenylthiourea derivatives. One efficient method is the solid-phase parallel synthesis, where polymer-bound 2-aminobenzo[d]oxazole resins are prepared by cyclization reactions of 2-hydroxyphenylthiourea resin . The reaction conditions often involve the use of catalysts such as iron(III) chloride (FeCl3) and can be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as catalyst-free and solvent-free reactions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzoxazole derivatives, including this compound, are investigated for their anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, benzoxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid include:
2-Aminobenzoxazole-7-boronic acid: A derivative with a boronic acid group.
N-alkylated 2-aminobenzo[d]oxazoles: Compounds with alkyl groups attached to the nitrogen atom.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an amino group and a hydroxyacetic acid moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Properties
Molecular Formula |
C9H8N2O4 |
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Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-(2-amino-1,3-benzoxazol-7-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8N2O4/c10-9-11-5-3-1-2-4(7(5)15-9)6(12)8(13)14/h1-3,6,12H,(H2,10,11)(H,13,14) |
InChI Key |
HVHSQOQYFQFODN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)C(C(=O)O)O |
Origin of Product |
United States |
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